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Compound of Interest

Compound Name: 2-Heptyn-4-one, 1-methoxy-

CAS No.: 32904-88-4

Cat. No.: B14674996

Get Quote

Executive Summary
This application note details the optimized synthesis and downstream utility of 1-methoxy-2-

heptyn-4-one (CAS: 32904-88-4), a functionalized

-acetylenic ketone (ynone). Ynones are critical "linchpin" intermediates in medicinal chemistry,
serving as potent Michael acceptors and precursors for heterocycles such as pyrazoles,
isoxazoles, and pyrimidines.

While simple ynones are commercially available, functionalized variants like 1-methoxy-2-

heptyn-4-one require precise synthetic protocols to avoid polymerization or decomposition. This

guide presents a high-fidelity Palladium-Catalyzed Acylation (Sonogashira Acylation) protocol,

superior to traditional organolithium routes due to its mild conditions and functional group

tolerance. We further demonstrate its application in regioselective pyrazole synthesis.
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Property Specification

IUPAC Name 1-Methoxyhept-2-yn-4-one

Structure

Molecular Formula

Molecular Weight 140.18 g/mol

Physical State Pale yellow oil (at RT)

Solubility
Soluble in THF, DCM, EtOAc; sparingly soluble

in water.

Stability
Sensitive to light and base; store at -20°C under

Argon.

Synthesis Protocol: Pd-Catalyzed Acylation
Methodology: Sonogashira Cross-Coupling of Acyl Chlorides. Rationale: Unlike the reaction of

lithium acetylides with acid chlorides, which often suffers from over-addition (forming tertiary

alcohols), the Pd/Cu-catalyzed cycle ensures mono-acylation with high chemoselectivity.

Reaction Scheme
The synthesis couples 3-methoxy-1-propyne (Methyl propargyl ether) with butyryl chloride.
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Figure 1: Catalytic cycle for the Sonogashira acylation. The acyl chloride undergoes oxidative

addition to Pd(0), followed by transmetallation with the in situ generated copper acetylide.

Materials & Reagents[1]
Precursor A: 3-Methoxy-1-propyne (1.0 equiv, 10 mmol)

Precursor B: Butyryl chloride (1.05 equiv, 10.5 mmol)

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

, 0.02 equiv)

Co-Catalyst: Copper(I) iodide (CuI, 0.04 equiv)

Base: Triethylamine (

, 1.1 equiv)

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure
Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon. Add a magnetic

stir bar.

Catalyst Charge: Add

(140 mg) and CuI (76 mg) to the flask.

Solvent Addition: Add anhydrous THF (50 mL) via syringe. The solution should be yellow/tan.

Electrophile Addition: Add butyryl chloride (1.09 mL, 10.5 mmol) dropwise. Stir for 10 minutes

at Room Temperature (RT). Note: The color may shift as the acyl-Pd complex forms.

Nucleophile Addition: Add 3-methoxy-1-propyne (0.84 mL, 10.0 mmol).

Base Addition (Critical): Cool the mixture to 0°C (ice bath). Add

(1.53 mL) dropwise over 15 minutes.
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Why? Rapid addition of base causes exotherms that can lead to homocoupling of the

alkyne (Glaser coupling).

Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc

8:2). The product usually appears as a UV-active spot with lower

than the starting alkyne.

Workup:

Quench with saturated

(aq).

Extract with

(3 x 30 mL).

Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: Flash column chromatography on silica gel.

Eluent: Gradient 0%

10% EtOAc in Hexanes.

Caution: Ynones can be unstable on acidic silica. If degradation is observed, add 1%

to the eluent or use neutral alumina.

Expected Yield: 78–85% (Pale yellow oil).

Application Protocol: Regioselective Pyrazole
Synthesis
Objective: Synthesis of 3-(methoxymethyl)-5-propyl-1H-pyrazole. Mechanism: The ynone acts

as a 1,3-dielectrophile. Hydrazine attacks the
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-carbon (alkyne) via Michael addition, followed by cyclization onto the ketone.

Workflow Diagram

1-Methoxy-2-heptyn-4-one

Intermediate:
Michael Adduct (Enaminone)

 EtOH, Reflux, 1h

Hydrazine Hydrate
(NH2NH2·H2O)

 EtOH, Reflux, 1h

Intramolecular
Cyclodehydration

 -H2O

3-(Methoxymethyl)-5-propyl-1H-pyrazole

 Tautomerization

Click to download full resolution via product page

Figure 2: Conversion of the ynone to a pyrazole scaffold. The regioselectivity is driven by the

initial attack of the hydrazine on the sp-hybridized carbon.

Procedure
Dissolve 1-methoxy-2-heptyn-4-one (1.0 mmol) in Ethanol (5 mL).

Add Hydrazine hydrate (1.2 equiv) dropwise.

Heat to reflux (78°C) for 1 hour.

Cool to RT and concentrate.

Purify via recrystallization (if solid) or short-path chromatography.
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Analytical Data (Reference)
To validate the synthesis of 1-methoxy-2-heptyn-4-one, compare experimental data against

these reference values:

Nucleus
Shift (

ppm)
Multiplicity Assignment

NMR 4.25 Singlet (2H) (Propargylic)

3.40 Singlet (3H)

2.55 Triplet (2H)

1.65 Sextet (2H)

0.95 Triplet (3H)

NMR 188.5 Quaternary (Ketone)

90.2 Quaternary (Internal)

83.1 Quaternary (Internal)

60.5 Secondary

58.2 Primary

Note: The IR spectrum should show a characteristic weak

stretch around 2200

and a strong conjugated carbonyl stretch around 1670

.

Safety & Handling
Lachrymator Warning:
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-alkynyl ketones are potent alkylating agents. They can cause severe eye and respiratory
irritation. All operations must be performed in a fume hood.

Sensitizer: Avoid skin contact; these compounds are Michael acceptors and can bind to skin

proteins (cysteine residues).

Flammability: 3-Methoxy-1-propyne has a low flash point (

).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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